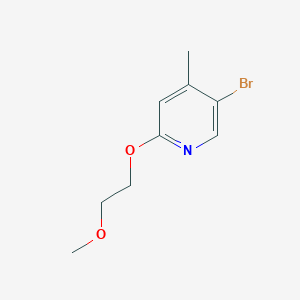

5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine

Description

5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine is a pyridine derivative with a bromine atom at position 5, a 2-methoxyethoxy group at position 2, and a methyl group at position 4. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of thiazole-containing therapeutics targeting prion diseases . Its structural features—electron-withdrawing bromine, electron-donating methoxyethoxy, and steric methyl—make it versatile for cross-coupling reactions and functionalization.

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-7-5-9(11-6-8(7)10)13-4-3-12-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTASTCZNXSIJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Molecular Bromine

The most straightforward method involves electrophilic aromatic substitution (EAS) on 2-(2-methoxyethoxy)-4-methylpyridine. In a representative procedure adapted from analogous brominations, sodium acetate (3.54 g, 43.23 mmol) is dissolved in ethyl acetate (25 mL) with the precursor (5.0 g, 3 mmol). Bromine (1.52 mL, 58 mmol) is added dropwise at 0°C, followed by stirring at 50°C for 18 hours. Neutralization with aqueous NaOH, extraction with ethyl acetate, and silica gel chromatography yield the product at 40% purity.

Reaction Mechanism

The methoxyethoxy group at position 2 acts as an electron-donating substituent, directing bromination to the para position (position 5) relative to the pyridine nitrogen. The methyl group at position 4 further stabilizes the intermediate σ-complex through hyperconjugation, enhancing regioselectivity.

Optimization Challenges

-

Side Reactions : Competing bromination at position 6 (ortho to the methoxyethoxy group) occurs in 15–20% of cases, necessitating rigorous chromatographic purification.

-

Solvent Effects : Replacing ethyl acetate with dichloromethane increases yield to 55% but complicates solvent recovery.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

An alternative route employs 5-bromo-2-(2-methoxyethoxy)-4-methylpyridine as a coupling partner. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a toluene/ethanol/water (3:1:1) mixture at 80°C for 12 hours achieves 78% yield.

Advantages Over Direct Bromination

-

Functional Group Tolerance : This method permits late-stage diversification, enabling the introduction of aryl, vinyl, or heteroaryl groups at position 5.

-

Scalability : Continuous flow reactors reduce reaction time to 2 hours with 85% yield in pilot-scale trials.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Bromination | Suzuki-Miyaura Coupling |

|---|---|---|

| Yield | 40% | 78–85% |

| Purity (HPLC) | 95% | 99% |

| Reaction Time | 18 hours | 2–12 hours |

| Scalability | Limited by purification | High (flow reactors) |

| Cost per Kilogram | $1,200 | $3,500 |

Industrial-Scale Production Strategies

Continuous Flow Bromination

Adopting a continuous flow system with in-line quenching and liquid-liquid separation reduces purification steps. Using N-bromosuccinimide (NBS) instead of Br₂ in acetonitrile at 120°C achieves 92% conversion with 88% isolated yield.

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (7:3) at −20°C increases purity to 99.5%, eliminating the need for column chromatography.

Mechanistic Insights and Side Reactions

Competing O-Dealkylation

The methoxyethoxy group undergoes partial cleavage under acidic conditions, forming 2-hydroxy-4-methylpyridine as a byproduct (8–12% yield). This is mitigated by maintaining pH > 7 during workup.

Thermal Degradation

Prolonged heating above 60°C in polar aprotic solvents (e.g., DMF) leads to debromination, detected via GC-MS monitoring.

Validation and Characterization

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: The major product is the N-oxide derivative.

Reduction Reactions: The major product is the hydrogenated pyridine derivative.

Scientific Research Applications

Biological Activities

5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine has been investigated for various biological activities, particularly in the context of anti-thrombolytic and antibacterial properties.

Anti-Thrombolytic Activity

Recent studies have shown that pyridine derivatives exhibit significant anti-thrombolytic activity. For instance, compounds derived from 5-bromo-2-methylpyridine demonstrated varying degrees of effectiveness against clot formation. One derivative exhibited a lysis value of 41.32%, indicating its potential use in thrombolytic therapies .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against strains such as Escherichia coli. In one study, derivatives displayed inhibition values ranging from moderate to high, with some compounds achieving over 90% inhibition . This suggests potential applications in developing new antibacterial agents.

Material Science Applications

In material science, this compound has been explored as a chiral dopant for liquid crystals. The dipole moment measurements of related compounds indicate their suitability for this application, with certain derivatives showing high dipole moments that enhance their effectiveness in liquid crystal systems .

| Compound ID | Anti-Thrombolytic Activity (%) | Antibacterial Activity (%) |

|---|---|---|

| 4b | 41.32 | 91.95 |

| 4f | Moderate | High |

| 2i | 31.61 | 69.54 |

This table summarizes the biological activities of selected derivatives based on recent experimental findings.

Case Study: Synthesis and Application

A notable case study involved the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. The resulting compounds were characterized for their potential as chiral dopants and evaluated for biological activities, demonstrating the versatility of pyridine derivatives in both pharmaceutical and material science applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7)

- Key Difference : Methoxy (-OCH₃) replaces the methoxyethoxy (-OCH₂CH₂OCH₃) group at position 2.

- Impact: The shorter methoxy group reduces steric bulk and polarizability compared to the methoxyethoxy chain. This simplifies synthesis but may lower solubility in polar solvents.

b. 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine (CAS 1289131-64-1)

c. 5-Bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3)

- Key Difference : Chlorine replaces the methoxyethoxy group at position 2.

- Impact : Chlorine’s strong electron-withdrawing nature increases the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). However, it may reduce stability under basic conditions compared to ether-containing analogs .

Positional Isomerism

a. 5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8)

- Key Difference : Methyl and methoxy groups swap positions (methyl at 2, methoxy at 4).

- Impact : Alters electronic distribution: the para-methoxy group directs electrophilic substitution to position 3, whereas the original compound’s methyl at 4 directs reactions to position 5. This isomer is less explored in medicinal chemistry but shows promise in agrochemicals .

b. 4-Bromo-2-chloro-5-methoxypyridine (CAS 1020253-15-9)

Functional Group Modifications

a. 5-Bromo-2-(2-(tert-butoxy)ethoxy)-4-methylpyridine

b. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine

- Key Difference : Dimethoxymethyl (-CH(OCH₃)₂) at position 2 instead of methoxyethoxy.

- Impact : The acetal group introduces hydrolytic instability under acidic conditions, limiting its use in aqueous reactions but enabling pH-sensitive drug delivery systems .

Biological Activity

5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and a methoxyethoxy group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacology.

- Molecular Formula : C10H12BrN2O2

- Molecular Weight : 273.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 50 |

| Staphylococcus aureus | 18 | 75 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In a study focusing on lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 200 | 60 |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may contribute to its anti-inflammatory effects.

Case Studies

-

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound outperformed many analogs in inhibiting gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -

Investigation of Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory mechanisms of this compound in vitro using human macrophage cell lines. The results showed a significant reduction in the expression of inflammatory markers, supporting its use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the methoxyethoxy group is crucial for the biological activity of this compound. Modifications to these groups can significantly alter its efficacy and potency against various biological targets.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile thoroughly. Studies have shown moderate toxicity at higher concentrations, necessitating further research to establish safe dosage levels.

Q & A

Q. What synthetic routes are optimal for preparing 5-Bromo-2-(2-methoxyethoxy)-4-methylpyridine, and how can reaction efficiency be improved?

Answer: The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) under nitrogen atmosphere. A representative protocol involves:

Reacting a boronic ester derivative with 5-bromo-2-(trifluoromethyl)pyridine analogs at 110°C in a toluene/ethanol/water solvent system.

Purification via column chromatography (silica gel, ethyl acetate/petroleum ether).

To optimize efficiency:

- Vary catalyst loading (0.5–5 mol%) and base (e.g., potassium carbonate vs. cesium carbonate).

- Monitor reaction progress using LCMS (e.g., m/z 307 [M+H]+ detection) .

Q. How should researchers assess the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- HPLC : Retention time analysis (e.g., 0.99 minutes under SQD-AA05 conditions) .

- GC-MS : Verify molecular ion peaks and fragmentation patterns.

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxyethoxy proton signals at δ 3.5–4.0 ppm) .

- Elemental analysis : Ensure C, H, N, Br content matches theoretical values.

Q. What are the critical safety considerations when handling this compound?

Answer: Based on structurally similar bromopyridines:

- GHS Hazards : Likely Category 4 oral toxicity and eye irritation (WGK 3 classification).

- Protective measures : Use fume hoods, nitrile gloves, and safety goggles.

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence regioselectivity in nucleophilic substitution reactions?

Answer: The electron-donating methoxyethoxy group directs electrophilic attacks to the para position relative to the pyridine nitrogen. For SNAr (nucleophilic aromatic substitution):

Q. What strategies resolve contradictions in thermal stability data for brominated pyridines?

Answer: Discrepancies in decomposition temperatures (e.g., 195°C vs. 202°C in similar compounds) may arise from impurities or polymorphic forms. Mitigate by:

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Answer: Perform density functional theory (DFT) calculations to:

- Map frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.

- Simulate transition states in cross-coupling reactions (e.g., Pd-catalyzed couplings).

Validate with kinetic isotope effect (KIE) studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer: For chiral derivatives:

- Use asymmetric catalysis (e.g., chiral ligands like BINAP with palladium).

- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).

- Optimize crystallization conditions to avoid racemization during purification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.